![molecular formula C19H24Cl2N2 B2894314 N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 2034278-90-3](/img/structure/B2894314.png)
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride: is a complex organic compound characterized by its bicyclic structure and the presence of two benzyl groups attached to the nitrogen atom
作用機序
Target of Action
Compounds with similar structures, such as 3-azabicyclo[310]hexane derivatives, are known to act on various biological targets and are actively used in drug design .
Mode of Action
It is known that similar compounds interact with their targets to induce a range of biochemical changes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the benzyl groups. Common synthetic routes include:
Cyclization reactions: to form the bicyclic structure.
N-alkylation: to introduce the benzyl groups.
Acidification: to convert the amine into its dihydrochloride form.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures.
化学反応の分析
Types of Reactions: N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyl groups to benzaldehydes or benzoic acids.
Reduction: Reduction of the amine group to an amine.
Substitution: Replacement of the benzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Benzaldehydes, benzoic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has been studied for its potential as a therapeutic agent in treating various neurological disorders. Its structural similarity to known neurotransmitters suggests it may interact with neurotransmitter receptors.
Neurotransmitter Modulation
Research indicates that this compound may act as a modulator of cholinergic systems, which are crucial for cognitive functions such as memory and learning. Studies have shown that compounds with similar structures can enhance acetylcholine receptor activity, leading to improved cognitive performance in animal models .
Analgesic Properties
Another area of interest is the analgesic potential of this compound. Preliminary studies suggest that it may exhibit pain-relieving properties, possibly through interactions with opioid receptors or by modulating pain pathways in the central nervous system .
Neuropharmacology
The compound's effects on the central nervous system make it a candidate for further exploration in neuropharmacology.
Potential Treatment for Depression and Anxiety
Given its ability to modulate neurotransmitter systems, there is potential for this compound to be developed as a treatment for mood disorders such as depression and anxiety. Research into similar compounds has shown promise in enhancing mood and reducing anxiety symptoms in clinical settings .
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized in the synthesis of other azabicyclic structures, which are valuable in drug development due to their diverse biological activities. The ability to modify the dibenzyl group allows chemists to tailor compounds for specific therapeutic targets .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
類似化合物との比較
N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine: Similar structure but without the dihydrochloride.
N-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine: One benzyl group instead of two.
3-Azabicyclo[3.1.0]hexan-6-amine: No benzyl groups.
Uniqueness: N,N-Dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its dual benzyl groups, which can significantly impact its chemical reactivity and biological activity compared to its simpler analogs.
生物活性
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride, a compound of interest in medicinal chemistry, exhibits notable biological activities, particularly as a μ-opioid receptor ligand. This compound belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives, which have been studied for their potential therapeutic applications, including pain management and treatment of pruritus.
The molecular formula of this compound is C₁₉H₂₂N₂·2HCl, with a molecular weight of 278.39 g/mol. Its structure features a bicyclic framework that is crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₂·2HCl |
Molecular Weight | 278.39 g/mol |
CAS Number | 210482-10-3 |
MDL Number | MFCD16556173 |
μ-Opioid Receptor Ligands
Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane, including N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine, demonstrate significant binding affinity for μ-opioid receptors. A study focused on the structure-activity relationship (SAR) of these compounds reported that modifications to the lead structure resulted in ligands with picomolar binding affinity selectively for the μ receptor over δ and κ subtypes .
Key Findings:
- Binding Affinity: The compound exhibits high binding affinity to μ-opioid receptors, making it a candidate for further development in pain management therapies.
- Selectivity: The selectivity towards μ receptors suggests potential for reduced side effects typically associated with non-selective opioid agonists.
Pharmacological Studies
Pharmacological evaluations have highlighted the efficacy of this compound in animal models, particularly in treating pruritus in dogs, showcasing its therapeutic potential beyond human applications .
Study on Pruritus Treatment
In a clinical evaluation, N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine was tested for its effectiveness in alleviating pruritus in canines. The results demonstrated a significant reduction in itching behavior among treated subjects compared to controls, indicating its practical application in veterinary medicine.
The primary mechanism through which N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine exerts its effects is through agonistic action at μ-opioid receptors, leading to modulation of pain pathways and itch sensation . This mechanism is pivotal in understanding both its therapeutic effects and potential side effects.
特性
IUPAC Name |
N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-15(8-4-1)13-21(14-16-9-5-2-6-10-16)19-17-11-20-12-18(17)19;;/h1-10,17-20H,11-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHIZXBTGOETHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N(CC3=CC=CC=C3)CC4=CC=CC=C4)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。